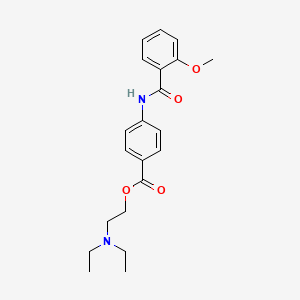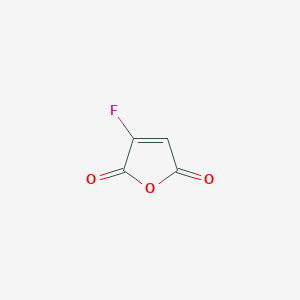
Fluoromaleic anhydride
Descripción general
Descripción
Synthesis Analysis
The synthesis of anhydrides like Fluoromaleic anhydride can be achieved by treating 4-chlorophthalic anhydride with potassium fluoride . A new approach to anhydride formation via activation of C–O bonds by the Vilsmeier–Haack reagent has also been reported . Additionally, a novel palladium-catalyzed synthesis for mixed carboxylic acid anhydrides has been developed .
Molecular Structure Analysis
The molecular structure of anhydrides like Fluoromaleic anhydride is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present . This activated double bond allows it to take part in various reactions .
Chemical Reactions Analysis
Anhydrides like Fluoromaleic anhydride can participate in a rich chemistry, making it a quintessential building block for a variety of small and polymeric molecules . This is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present .
Physical And Chemical Properties Analysis
The physical and chemical properties of anhydrides like Fluoromaleic anhydride are influenced by their molecular structure and the types of reactions they can participate in . The bond angles and bond lengths for maleic anhydride, a similar compound, result in a very compact and particularly planar structure .
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Fluorobenzene
Fluoromaleic anhydride has been studied in the context of the catalytic oxidation of fluorobenzene. The research by Belokopytov, Pyatnitskii, and Tatarinova (1989) suggests a mechanism similar to the oxidation of benzene, despite the absence of fluoromaleic anhydride in the oxidation products of fluorobenzene (Belokopytov, Pyatnitskii, & Tatarinova, 1989).
Gluconeogenesis Inhibition
Berry and Kun (1972) investigated the impact of fluoromalate (related to fluoromaleic anhydride) on gluconeogenesis in liver cells. They found that fluoromalate inhibits key enzymes in the gluconeogenesis process from pyruvate and lactate (Berry & Kun, 1972).
Enzyme Inhibition Studies
Skilleter, Dummel, and Kun (1972) conducted studies on specific enzyme inhibitors, including fluoromalate. They found that fluoromalate inhibits malate dehydrogenase but does not affect the oxidation of certain other substrates in liver mitochondria, implying a selective inhibition mechanism (Skilleter, Dummel, & Kun, 1972).
Synthesis of Fluoromalate
Urbauer, Bradshaw, and Cleland (1998) researched the synthesis of fluoromalate (a compound related to fluoromaleic anhydride) and found that it can be formed through enzymatic reduction, demonstrating the potential for controlled synthesis of fluorinated compounds (Urbauer, Bradshaw, & Cleland, 1998).
Mecanismo De Acción
Safety and Hazards
Anhydrides like Fluoromaleic anhydride may form combustible dust concentrations in air. They can be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction. They may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HFO3/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWIOXNAJVBAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480426 | |
| Record name | 2,5-Furandione, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2714-23-0 | |
| Record name | 2,5-Furandione, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione](/img/structure/B1654685.png)

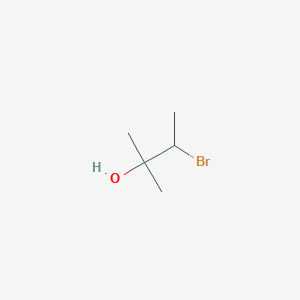
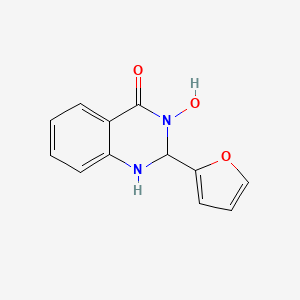
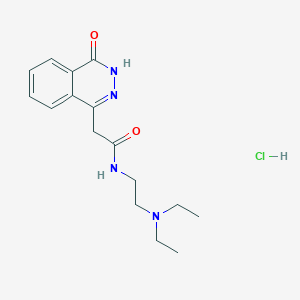

![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654698.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1654699.png)
![2-Methyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}propan-1-one](/img/structure/B1654701.png)
![4-chloro-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide](/img/structure/B1654702.png)
![4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazino}butanenitrile](/img/structure/B1654703.png)
